![molecular formula C15H18N6 B5695034 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine](/img/structure/B5695034.png)
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine
Overview
Description
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of multiple nitrogen atoms in its structure allows it to act as a versatile ligand in coordination complexes.
Mechanism of Action
Target of Action
The primary target of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is metal ions, specifically Zinc (Zn) and Nickel (Ni) . These metal ions play crucial roles in various biological processes, including enzyme function and signal transduction.
Mode of Action
The compound acts as a pincer ligand , coordinating with the metal ion via three interactions with the two pyrazole moieties and the s-triazine core . In the case of Ni, the coordination environment is completed by two thiocyanate groups in cis positions to one another . This results in a one-dimensional polymeric structure that extends along the c-direction .
Result of Action
The Zn and Ni complexes of the compound have shown interesting biological activity. The Zn complex has excellent antibacterial activity against B. subtilis and P. vulgaris . Both complexes have shown cytotoxic activities against hepatocellular (HepG-2) and lung (A-549) cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the Ni complex involves an acidic medium and heating under reflux conditions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine are largely determined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins This compound can also have effects on its localization or accumulation within cells
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms by pyrazole groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Coordination Reactions: It can form coordination complexes with transition metals, acting as a bidentate or tridentate ligand.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Coordination Complex Formation: Transition metal salts such as nickel(II) sulfate or cobalt(II) chloride in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution Reactions: Derivatives with different substituents on the pyrazole or pyrimidine rings.
Coordination Complexes: Metal-ligand complexes with varying stoichiometries and geometries.
Scientific Research Applications
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can exhibit interesting catalytic, magnetic, or electronic properties.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains pyrazole rings but with different substituents and a different core structure.
Uniqueness
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings, which provides a distinct electronic environment and coordination behavior. This makes it particularly versatile in forming stable complexes with a variety of metal ions, which can be tailored for specific applications in catalysis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-9-8-14(20-12(4)6-10(2)18-20)17-15(16-9)21-13(5)7-11(3)19-21/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFXSVQMOKZZGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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